molecular formula C9H12ClN3O2 B1478180 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one CAS No. 2090725-30-5

4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B1478180
CAS No.: 2090725-30-5
M. Wt: 229.66 g/mol
InChI Key: RUIYYFOKCCPRLW-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (CAS 2092439-82-0) is a chemical compound with a molecular formula of C10H14ClN3O2 and a molecular weight of 243.69 g/mol . Its structure features a pyridazinone core substituted with a chlorine atom and a 4-hydroxypiperidine group, as represented by the SMILES code O=C1C(Cl)=C(N2CCC(O)CC2)C=NN1C . This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyridazinone scaffold are frequently investigated for their potential biological activities . Similarly, the 4-hydroxypiperidine moiety is a common pharmacophore found in molecules designed to interact with biological systems . The presence of these functional groups makes this compound a valuable building block for the synthesis and exploration of novel molecules for pharmaceutical and agrochemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-4-(4-hydroxypiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-8-7(5-11-12-9(8)15)13-3-1-6(14)2-4-13/h5-6,14H,1-4H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIYYFOKCCPRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one, with the CAS number 2090725-30-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
IUPAC Name5-chloro-4-(4-hydroxypiperidin-1-yl)-1H-pyridazin-6-one
PurityTypically ≥ 95%

The compound exhibits several biological activities that are primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that compounds similar to 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one may exhibit selective inhibition of specific kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival .
  • Antitumor Activity : Research indicates potential antitumor properties, particularly through mechanisms that involve the inhibition of tumor growth in xenograft models. For instance, related compounds have shown significant efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. This effect is often mediated through the modulation of inflammatory cytokines and pathways .

Case Studies

Several studies have highlighted the biological activity of pyridazine derivatives, including:

  • Study on Cell Viability : In vitro experiments demonstrated that 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one effectively reduced the viability of various cancer cell lines at low micromolar concentrations. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to a significant reduction in tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound demonstrates favorable absorption characteristics, which are essential for effective oral bioavailability.
  • Distribution : It has a moderate volume of distribution, indicating good tissue penetration which is critical for its efficacy against tumors.
  • Metabolism and Excretion : Preliminary data suggest that it undergoes hepatic metabolism with renal excretion of metabolites, although detailed metabolic pathways require further investigation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of pyridazinones, including 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one, exhibit significant antidepressant effects. A study focused on the synthesis of various pyridazinone derivatives showed that modifications at the piperidine moiety enhance their pharmacological activity against depression models in rodents .

2. Antitumor Properties
The compound has been investigated for its potential antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of certain cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Further investigation is needed to elucidate the exact mechanisms and therapeutic potential .

3. Neuroprotective Effects
Recent findings suggest that compounds similar to 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one may exhibit neuroprotective properties. These effects are hypothesized to be linked to their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in depression scores in rodent models
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study, researchers synthesized several derivatives of 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one and evaluated their effects on behavior in rodent models of depression. The results indicated that specific modifications led to enhanced efficacy compared to standard antidepressants like fluoxetine.

Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) to assess the cytotoxic effects of the compound. The results showed a dose-dependent inhibition of cell growth, leading researchers to propose further studies into its mechanism of action and potential as a therapeutic agent.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Piperidine (no hydroxyl) 213.68 Intermediate in organic synthesis
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one 3-Hydroxymethylpiperidine 243.69 Increased polarity; lab use (Biosynth)
4-Chloro-5-((3S,4S)-4-fluoropyrrolidin-1-yl)pyridazin-3(2H)-one Fluorinated pyrrolidine 300.2 (M+H)+ High-resolution crystallography

Analysis :

  • The hydroxyl group in the target compound improves hydrophilicity compared to non-hydroxylated analogs like .

Analysis :

  • Bulky substituents (e.g., bromopentyl in ) may reduce solubility but improve receptor binding specificity.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and bioactivity across therapeutic and agrochemical domains.

Ether and Thioether Derivatives

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties Reference
4-Chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one Cyclohexyloxy 228.68 Lipophilic; intermediate
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one Cyclobutylmethoxy 214.65 Compact hydrophobic moiety
4-Chloro-5-((4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridazin-3(2H)-one Sulfonamide-linked phenyl 620.0 (M+H)+ High molecular weight; kinase inhibition

Analysis :

  • Ether-linked substituents (e.g., cyclohexyloxy in ) increase lipophilicity, affecting membrane permeability.
  • Sulfonamide groups () introduce hydrogen-bonding sites for targeted protein interactions.

Preparation Methods

Preparation Methods of 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

General Synthetic Strategy

The synthesis of 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one typically involves:

  • Preparation of a suitable pyridazinone intermediate bearing a chloro substituent.
  • Nucleophilic substitution of the chlorine atom at the 5-position with a 4-hydroxypiperidin-1-yl moiety.
  • Purification and characterization of the final compound.

Key Intermediates and Starting Materials

  • Mucochloric acid or similar chlorinated pyridazinone precursors are commonly used to introduce the chloro substituent on the pyridazinone ring.
  • Piperidine derivatives, specifically 4-hydroxypiperidine or its protected forms, serve as nucleophiles for substitution reactions.

Detailed Synthetic Procedures

Preparation of 4-chloro-5-hydroxypyridazin-3(2H)-one Core

According to PubChem data, 4-chloro-5-hydroxypyridazin-3(2H)-one (CAS 64178-58-1) can be prepared by reaction of mucochloric acid with hydrazine derivatives under acidic or basic conditions, yielding the chlorinated pyridazinone intermediate.

Nucleophilic Substitution with 4-Hydroxypiperidine

A typical approach involves refluxing the chlorinated pyridazinone intermediate with 4-hydroxypiperidine or its derivatives in the presence of a base (e.g., cesium carbonate or potassium carbonate) in a polar aprotic solvent such as acetonitrile. This reaction proceeds via nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced by the nitrogen of the piperidine ring bearing a hydroxyl group.

  • For example, in a related synthesis of 4-chloro-5-(cyclic amino)-2-p-tolylpyridazin-3-one derivatives, refluxing the dichloropyridazinone intermediate with cyclic amines in acetonitrile with cesium carbonate afforded the substituted products in 67-90% yields.

  • A similar alkylation strategy was employed for phenylaminoalkoxypyridazinone derivatives, where the pyridazinone intermediate was reacted with 1-(2-chloroethyl)piperidine under basic conditions to yield piperidinyl-substituted pyridazinones with high yields (~82%).

Comparative Data Table of Preparation Conditions and Yields

Step Starting Material(s) Reagents/Conditions Solvent Yield (%) Notes Reference
1 Mucochloric acid + hydrazine derivative Diluted H2SO4 (3M), reflux 2 h Aqueous acidic 96 Formation of 4,5-dichloropyridazinone
2 4,5-Dichloropyridazinone intermediate 4-Hydroxypiperidine, Cs2CO3, reflux 1.5-2.5 h Acetonitrile 67-90 Nucleophilic substitution of Cl by piperidine
3 6-Hydroxy-2-phenylpyridazin-3(2H)-one (8) 1-(2-chloroethyl)piperidine, K2CO3, KI catalyst, reflux 6-8 h Acetonitrile ~82 Alkylation to introduce piperidinyl group

Research Findings and Optimization Notes

  • The use of cesium carbonate as a base in acetonitrile is preferred for nucleophilic substitution due to its strong basicity and solubility, which promotes efficient displacement of chlorine by the piperidine nitrogen.

  • Reaction times vary from 1.5 to 8 hours depending on the specific intermediate and nucleophile used; shorter times are achievable with optimized conditions such as higher temperature reflux and catalytic additives like potassium iodide.

  • Purification is typically achieved by recrystallization from petroleum ether/diethyl ether or chromatographic methods, yielding high-purity products suitable for biological evaluation.

  • The direct reaction of chloropyridazinone intermediates with 4-hydroxypiperidine avoids additional steps of hydroxylation, enhancing overall synthetic efficiency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typical for pyridazinone derivatives. Key steps include nucleophilic substitution at the chloro position and piperidine ring functionalization. Optimize temperature (e.g., 60–80°C for substitution reactions), solvent choice (e.g., ethanol or DMF for solubility ), and catalysts (e.g., p-toluenesulfonic acid for cyclization ). Monitor intermediates via TLC and purify via column chromatography.

Q. How can structural characterization be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Resolve the 3D configuration of the pyridazinone core and hydroxypiperidin substituent, as demonstrated for analogous compounds (e.g., C–Cl bond length analysis ).
  • NMR/HRMS : Confirm molecular integrity via ¹H/¹³C NMR (e.g., pyridazinone carbonyl at ~165 ppm ) and high-resolution mass spectrometry.
  • HPLC : Assess purity (>95%) using reverse-phase methods with UV detection at 254 nm .

Q. What are the solubility and stability profiles under varying experimental conditions?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–10). Stability studies should include thermal analysis (TGA/DSC) and accelerated degradation under UV light or oxidative conditions . Store at –20°C in inert atmospheres to prevent hydrolysis of the hydroxypiperidin group.

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to rule out assay-specific artifacts.
  • Metabolic stability : Evaluate liver microsome stability to identify metabolite interference .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-hydroxypiperidin with 4-methylpiperazine) to isolate structure-activity relationships .

Q. What computational strategies predict physicochemical properties and guide synthetic optimization?

  • Methodology :

  • DFT calculations : Model electron distribution to predict nucleophilic attack sites on the pyridazinone ring .
  • ADMET profiling : Use tools like SwissADME to estimate logP (target ~2.5), topological polar surface area (<90 Ų), and blood-brain barrier permeability .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with optimal binding poses .

Q. What challenges arise in regioselective functionalization of the pyridazinone core?

  • Methodology :

  • Protecting groups : Temporarily block the 4-hydroxypiperidin group during C-5 chlorination to avoid side reactions .
  • Catalytic control : Use Pd-mediated cross-coupling for selective aryl substitutions at C-5, as shown in analogous pyridazinones .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
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4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

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